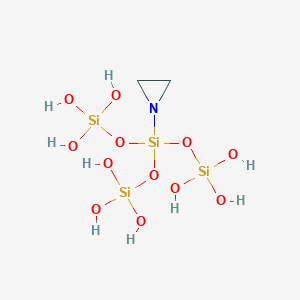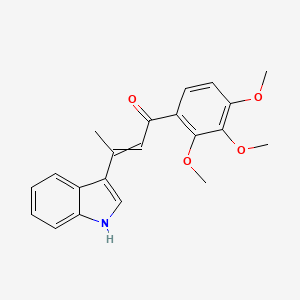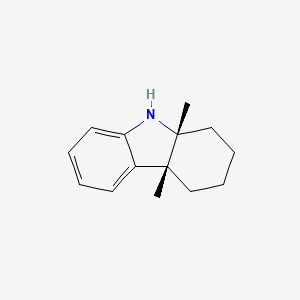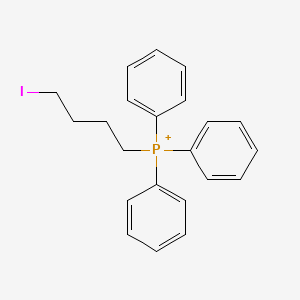
(4-Iodobutyl)(triphenyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodobutyl)(triphenyl)phosphanium is a synthetic compound known for its unique properties and applications in various scientific fields. It is a mitochondrial thiol-specific cationic alkylation reagent, which means it selectively targets and labels mitochondrial thiols. This compound is cell-permeable and has a molecular weight of 572.2 Da .
Preparation Methods
The synthesis of (4-Iodobutyl)(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with 4-iodobutyl bromide under specific conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography to achieve a high purity level of over 98% .
Chemical Reactions Analysis
(4-Iodobutyl)(triphenyl)phosphanium undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the thiol groups in mitochondria.
Alkylation: As an alkylating agent, it can form covalent bonds with thiol groups, leading to the formation of stable products.
Scientific Research Applications
(4-Iodobutyl)(triphenyl)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent for the selective alkylation of thiol groups in peptides and proteins.
Biology: The compound is employed to study mitochondrial function and redox state by selectively labeling mitochondrial thiols.
Industry: The compound is used in the synthesis of mitochondria-targeted liposomes for drug delivery
Mechanism of Action
The mechanism of action of (4-Iodobutyl)(triphenyl)phosphanium involves its selective uptake into mitochondria due to its cationic nature. Once inside the mitochondria, it reacts with thiol groups, forming covalent bonds. This selective alkylation disrupts the thiol redox state, which can be used to study mitochondrial function and oxidative stress .
Comparison with Similar Compounds
(4-Iodobutyl)(triphenyl)phosphanium is unique due to its specific targeting of mitochondrial thiols. Similar compounds include:
Triphenylphosphonium derivatives: These compounds also target mitochondria but may have different alkyl groups, affecting their specificity and reactivity.
MitoPeroxidase: A triphenylphosphonium-conjugated peroxidase mimetic used to study mitochondrial oxidative damage.
Properties
CAS No. |
170153-96-5 |
|---|---|
Molecular Formula |
C22H23IP+ |
Molecular Weight |
445.3 g/mol |
IUPAC Name |
4-iodobutyl(triphenyl)phosphanium |
InChI |
InChI=1S/C22H23IP/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2/q+1 |
InChI Key |
KAZRHQBDQIKYLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCI)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
![7-Ethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12562112.png)

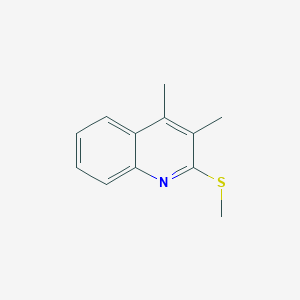
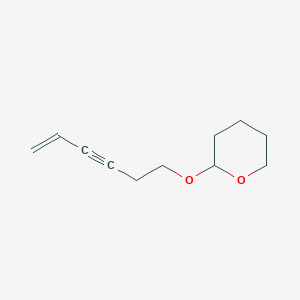

![Acetic acid;6-(2,2-dimethylpropyl)-7-oxabicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B12562134.png)
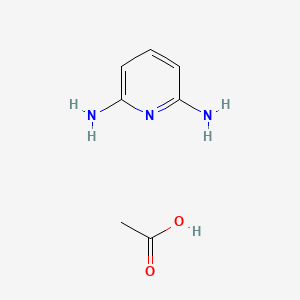

![Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12562143.png)
